1-(Trimethylsilyl)-4-fluoronaphthalene
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Overview
Description
1-(Trimethylsilyl)-4-fluoronaphthalene is an organosilicon compound characterized by the presence of a trimethylsilyl group and a fluorine atom attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-4-fluoronaphthalene typically involves the introduction of a trimethylsilyl group and a fluorine atom onto a naphthalene ring. One common method is the silylation of 4-fluoronaphthalene using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-4-fluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
1-(Trimethylsilyl)-4-fluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)-4-fluoronaphthalene exerts its effects depends on the specific reaction or application. In general, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The fluorine atom can influence the electronic properties of the naphthalene ring, affecting reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-(Trimethylsilyl)-1-propyne: Another organosilicon compound with a trimethylsilyl group, used in similar applications.
4-Trimethylsilyl Diphenyl Acetylene: Used in polymer synthesis and luminescent property adjustment.
1-(Trimethylsilyl)imidazole: Used as a derivatization reagent for selective silylation.
Uniqueness: 1-(Trimethylsilyl)-4-fluoronaphthalene is unique due to the combination of a trimethylsilyl group and a fluorine atom on a naphthalene ring. This unique structure imparts specific chemical properties, making it valuable for specialized applications in organic synthesis and materials science.
Biological Activity
1-(Trimethylsilyl)-4-fluoronaphthalene is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing from various research findings and studies.
Chemical Formula: C13H13FSi
Molecular Weight: 232.34 g/mol
CAS Number: 7779621
This compound features a fluorine atom and a trimethylsilyl group attached to a naphthalene ring, which may influence its reactivity and interactions with biological systems.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Fluorination: Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom onto the naphthalene structure.
- Silylation Reactions: Applying trimethylsilyl chloride in the presence of a base to attach the trimethylsilyl group effectively.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity, allowing better membrane penetration and interaction with cellular components.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, fluoro-substituted naphthalene derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Fluoro-Naphthalene Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung Cancer) | 15 | Induction of apoptosis |
2-Fluoronaphthalene | MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
4-Fluoronaphthalene | HeLa (Cervical Cancer) | 18 | Inhibition of topoisomerase II |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For example, it may inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.
Case Studies
-
Study on Cytotoxicity:
A study published in Journal of Medicinal Chemistry examined the cytotoxic effects of various fluorinated naphthalene derivatives, including this compound. The results demonstrated that the compound significantly inhibited the growth of A549 cells through apoptosis pathways. -
Enzyme Interaction Study:
Another research article focused on the interaction between this compound and cytochrome P450 enzymes. It was found that the trimethylsilyl group enhances binding affinity, leading to effective inhibition.
Properties
IUPAC Name |
(4-fluoronaphthalen-1-yl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FSi/c1-15(2,3)13-9-8-12(14)10-6-4-5-7-11(10)13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMGTFHAIHAANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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